molecular formula C11H15N5O4 B128547 Pyrizinostatin CAS No. 146406-84-0

Pyrizinostatin

Cat. No. B128547
M. Wt: 281.27 g/mol
InChI Key: HUZNODILVCXFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrizinostatin is a natural product that belongs to the pyrrolo[1,4]benzodiazepine family. It was first isolated from the fermentation broth of Streptomyces sp. MK498-98F1 in 1998. Since then, pyrizinostatin has attracted considerable attention due to its unique structure and promising biological activities.

Scientific Research Applications

Inhibition of Pyroglutamyl Peptidase

Pyrizinostatin has been identified as an inhibitor of pyroglutamyl peptidase (PG-peptidase), a discovery made during screenings for PG-peptidase inhibitors. This compound was isolated from the microbial strain SA2289, belonging to the genus Streptomyces. The structure of pyrizinostatin was determined through NMR spectral analysis and X-ray analysis, revealing its composition as 2,4,4a,8-tetrahydro-2,6,8-trimethyl-4a-(2-oxopropyl)pyrimido[5,4-^]l,2,4-triazine-3,5,7(6//)-trione (Aoyagi et al., 1992).

Structure Determination

Further research into pyrizinostatin focused on its structural determination. It was obtained as colorless crystals, with the molecular formula established as CnH15N5O4. The analysis included high-resolution mass spectrometry and elemental analysis. The structure was confirmed through detailed NMR data and crystal X-ray diffraction analysis, providing insight into its molecular configuration and chemical properties (Hatsu et al., 1992).

properties

CAS RN

146406-84-0

Product Name

Pyrizinostatin

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

2,6,8-trimethyl-4a-(2-oxopropyl)-4H-pyrimido[5,4-e][1,2,4]triazine-3,5,7-trione

InChI

InChI=1S/C11H15N5O4/c1-6(17)5-11-7(13-16(4)9(19)12-11)14(2)10(20)15(3)8(11)18/h5H2,1-4H3,(H,12,19)

InChI Key

HUZNODILVCXFIG-UHFFFAOYSA-N

SMILES

CC(=O)CC12C(=NN(C(=O)N1)C)N(C(=O)N(C2=O)C)C

Canonical SMILES

CC(=O)CC12C(=NN(C(=O)N1)C)N(C(=O)N(C2=O)C)C

synonyms

2,4,4a,8-tetrahydro-2,6,8-trimethyl-4a-(2-oxopropyl)pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione
pyrizinostatin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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